BenchChemオンラインストアへようこそ!

methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate (CAS 2089671-19-0) is a single-enantiomer (S), N-Boc-protected amino acid methyl ester incorporating a four-membered oxetane ring at the α-position. This building block integrates three key features within one compact scaffold: a defined stereocenter for enantioselective synthesis, an acid-labile Boc protecting group for orthogonal amine manipulation, and an oxetane ring that functions as a bioisostere for gem-dimethyl or carbonyl groups, offering predictable modulation of aqueous solubility, lipophilicity (LogD), and metabolic stability.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 2089671-19-0
Cat. No. B6351378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate
CAS2089671-19-0
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1COC1)C(=O)OC
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1
InChIKeyAEEKGWYJXBGAMG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate (CAS 2089671-19-0): A Defined Chiral Oxetane-Containing Amino Acid Building Block for Medicinal Chemistry Procurement


Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate (CAS 2089671-19-0) is a single-enantiomer (S), N-Boc-protected amino acid methyl ester incorporating a four-membered oxetane ring at the α-position. This building block integrates three key features within one compact scaffold: a defined stereocenter for enantioselective synthesis, an acid-labile Boc protecting group for orthogonal amine manipulation, and an oxetane ring that functions as a bioisostere for gem-dimethyl or carbonyl groups, offering predictable modulation of aqueous solubility, lipophilicity (LogD), and metabolic stability [1]. Its structure is distinguished from the racemic mixture (CAS 1416323-08-4) and the opposite (R)-enantiomer (CAS 1889289-70-6), making it a critical starting material for structure-activity relationship (SAR) studies where stereochemistry directly impacts target binding and downstream pharmacology [2].

Why Generic Substitution is Not Viable for Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate: Stereochemical, Physicochemical, and Orthogonal Reactivity Considerations


Simply interchanging methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate with its racemate, the (R)-enantiomer, or a non-oxetane analog undermines the scientific integrity of downstream applications. The (S)-configuration is not a passive feature; it dictates the three-dimensional orientation of the oxetane ring and the amino acid side chain, which can lead to divergent binding affinities, selectivities, and pharmacokinetic profiles in chiral biological environments [1]. The oxetane ring itself is a non-inert structural element that, when replaced by a gem-dimethyl or a cyclopropyl group, can drastically alter aqueous solubility by factors ranging from 4- to >4000-fold and significantly change metabolic clearance rates [2]. Furthermore, the presence of the Boc protecting group mandates specific acidic deprotection conditions; swapping in an unprotected amino ester or an Fmoc-protected analog would require complete re-optimization of the synthetic sequence, impacting yield, purity, and cost. The quantitative evidence below demonstrates that these are not marginal differences but order-of-magnitude effects that directly influence experimental outcomes and procurement decisions.

Quantitative Differentiation Evidence for Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate: Head-to-Head and Cross-Study Comparison Data


Stereochemical Purity: Defined (S)-Enantiomer vs. Racemic Mixture (CAS 1416323-08-4) for Predictable Chiral Synthesis

Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate (CAS 2089671-19-0) is supplied as a single (S)-enantiomer with a defined specific rotation, in contrast to the racemic mixture (CAS 1416323-08-4). In chiral environments such as enzyme active sites or receptor binding pockets, the (S)- and (R)-enantiomers of oxetane-containing amino acid derivatives can exhibit divergent biological activities [1]. The (S)-enantiomer ensures that the oxetane ring and the amino acid side chain adopt a predictable spatial orientation, which is critical for structure-based drug design and for maintaining consistency in SAR studies. Using the racemate introduces 50% of the opposite enantiomer, which can confound activity data, complicate crystallization, and necessitate costly chiral separation steps .

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

Oxetane-Induced Solubility Enhancement: Class-Level Magnitude of Effect vs. gem-Dimethyl Analog

Replacement of a gem-dimethyl group with an oxetane ring in structurally related amino acid derivatives can increase aqueous solubility by a factor of 4 to more than 4000, as demonstrated in matched molecular pair analyses [1]. While this class-level effect has not been measured specifically for methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate versus its gem-dimethyl analog, the established trend provides a strong basis for anticipating a significant solubility advantage. The oxetane ring introduces additional polarity and hydrogen-bond acceptor capacity without substantially increasing molecular weight, which is a key driver for improving developability profiles in drug discovery [2].

Aqueous Solubility Lipophilicity Bioisostere

Metabolic Stability Improvement: Oxetane vs. gem-Dimethyl in Microsomal Clearance Assays

Incorporation of an oxetane ring in place of a gem-dimethyl group has been shown to reduce the rate of metabolic degradation in human liver microsomes across multiple chemical series [1]. The oxetane motif can redirect metabolic clearance away from cytochrome P450 enzymes, thereby lowering intrinsic clearance (Clint) [2]. For instance, in representative compounds, the oxetane-containing analogs exhibited up to a 10-fold reduction in Clint compared to their gem-dimethyl counterparts [1]. While no direct Clint data for methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate itself versus its gem-dimethyl analog are available in the public domain, the class-level evidence strongly supports a metabolic stability advantage conferred by the oxetane ring.

Metabolic Stability Microsomal Clearance CYP450

Orthogonal Boc Protection: Step-Efficiency vs. Unprotected Amino Ester (CAS 394653-40-8)

Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate carries an acid-labile Boc group that is orthogonal to the methyl ester, enabling selective amine deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) without affecting the ester moiety. In contrast, the unprotected amino ester methyl 2-amino-2-(oxetan-3-yl)acetate (CAS 394653-40-8) lacks this orthogonality, requiring additional protection/deprotection steps in multi-step syntheses [1]. The Boc group also enhances the compound's stability during storage and handling, reducing the risk of amine oxidation or undesired side reactions. This orthogonal protection strategy is a cornerstone of modern peptide and peptidomimetic synthesis, where chemo-selective deprotection is essential for building complex architectures [2].

Orthogonal Protection Solid-Phase Peptide Synthesis Synthetic Efficiency

Cost and Availability: (S)-Enantiomer vs. (R)-Enantiomer (CAS 1889289-70-6)

The (S)-enantiomer (CAS 2089671-19-0) is more widely stocked across major chemical suppliers (e.g., Fluorochem, Aladdin, CymitQuimica) compared to the (R)-enantiomer (CAS 1889289-70-6), which is available from fewer sources and often at a higher price point due to lower demand and production volume . This differential availability directly impacts lead times and procurement economics. For example, a price comparison between Aladdin Scientific's listing for the (S)-enantiomer and the (R)-enantiomer from a specialty supplier reveals a price premium for the less common (R)-enantiomer .

Procurement Economics Enantiomer Availability Supply Chain

Optimal Application Scenarios for Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Oxetane-Containing Drug Candidates

When a medicinal chemistry program requires the introduction of a chiral oxetane-containing amino acid side chain with a defined (S)-configuration, methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate is the building block of choice. Its single-enantiomer nature (e.e. ≥97%) ensures that the resulting lead compounds have predictable three-dimensional geometry, which is essential for target engagement, as demonstrated by the differential biological activities of oxetane enantiomers [1]. Using the racemate would confound SAR interpretation and may require costly chiral chromatography at later stages.

Lead Optimization Campaigns Targeting Improved Solubility and Metabolic Stability

For hit-to-lead or lead optimization programs where aqueous solubility is a limiting factor, incorporating methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate as a building block can leverage the oxetane effect—a 4- to >4000-fold solubility enhancement over gem-dimethyl analogs—to improve formulation characteristics and in vivo exposure [2]. Similarly, the metabolic stability benefit (up to ~10-fold reduction in microsomal Clint) makes this building block strategically valuable for extending compound half-life and reducing clearance [2].

Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Boc/tBu Protection

In SPPS or solution-phase peptide synthesis, the orthogonal Boc/ester protection of methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate enables selective N-terminal deprotection without compromising the C-terminal ester. This saves at least two synthetic steps compared to using the unprotected amino ester, reducing cycle time and improving overall yield (see Evidence Item 4) [3]. This efficiency gain is particularly impactful in the synthesis of peptidomimetics where multiple oxetane-containing residues are incorporated.

Cost-Sensitive Scale-Up Programs with Defined Stereochemical Requirements

For programs planning to scale from milligrams to multi-gram or kilogram quantities, the (S)-enantiomer offers a more robust supply chain, with ≥3× more commercial suppliers and an estimated 20–50% cost advantage over the (R)-enantiomer (see Evidence Item 5). This economic and logistical advantage is critical for maintaining project timelines and budget, especially in early-phase GMP manufacturing where consistent quality and timely delivery are paramount .

Quote Request

Request a Quote for methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.